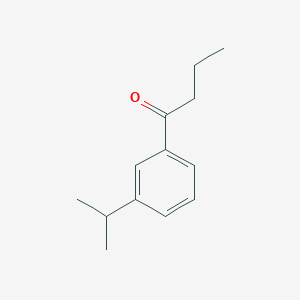

3'-iso-Propylbutyrophenone

Description

Historical Context of Butyrophenone (B1668137) Chemistry

The history of butyrophenone chemistry is intrinsically linked with the advancements in psychopharmacology. The parent compound, butyrophenone, is an organic chemical with the formula C₆H₅C(O)C₃H₇. wikipedia.org While butyrophenone itself is a colorless liquid, its core structure has served as the foundation for a significant class of pharmaceutical compounds. wikipedia.org The journey of butyrophenone derivatives into the realm of medicine began in the late 1950s when a Belgian drug company sought to develop new analgesics by creating analogs of meperidine. researchgate.net This research unexpectedly led to the synthesis of a compound that exhibited sedative properties similar to chlorpromazine (B137089) but possessed a distinctly different chemical structure. researchgate.net

This serendipitous discovery marked the emergence of the butyrophenones as a major class of antipsychotic drugs. researchgate.net One of the most notable early examples is haloperidol (B65202), which was synthesized in 1958 and proved to be a highly potent agent for treating delusions and hallucinations. mdpi.com The development of haloperidol and other butyrophenone derivatives revolutionized the treatment of psychiatric disorders like schizophrenia. wikipedia.orgmdpi.com These compounds function primarily by blocking dopamine (B1211576) receptors in the brain, a mechanism that became a cornerstone of the dopamine hypothesis of antipsychotic action. mdpi.comlibretexts.org The exploration of butyrophenone chemistry has since expanded beyond antipsychotics to include antiemetics and other centrally acting agents. wikipedia.org

Significance of Substituted Butyrophenones in Organic Synthesis

Substituted butyrophenones are not only significant for their pharmacological activities but also hold considerable importance in the field of organic synthesis. The butyrophenone scaffold, a ketone flanked by a phenyl ring and a butyl chain, provides a versatile platform for chemical modification. wikipedia.org The synthesis of these compounds often utilizes fundamental organic reactions, with the Friedel-Crafts acylation being a primary method for their preparation. libretexts.orgbyjus.commdpi.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, leading to the formation of an aryl ketone. byjus.commdpi.com For instance, the synthesis of butyrophenone itself can be achieved by the Friedel-Crafts acylation of benzene (B151609) with butyryl chloride. wikipedia.org

The ketone and the aromatic ring of the butyrophenone structure are amenable to a wide array of chemical transformations, allowing for the creation of diverse derivatives. The carbonyl group can be reduced to an alcohol or a methylene (B1212753) group, or it can participate in reactions such as the Wittig reaction or the Mannich reaction. epo.org The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. This synthetic flexibility has enabled chemists to systematically modify the butyrophenone structure to explore structure-activity relationships and develop compounds with tailored properties. researchgate.net The synthesis of novel butyrophenone derivatives continues to be an active area of research, with studies focusing on creating compounds with improved efficacy and reduced side effects for various therapeutic applications. researchgate.netnorthwestern.edu

Research Landscape of Ketone Functional Groups in Advanced Chemical Research

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a cornerstone of modern organic chemistry and plays a pivotal role in advanced chemical research. smolecule.comuc.edu Ketones are prevalent in numerous natural products, pharmaceuticals, and industrial chemicals. epo.org Their importance stems from their unique reactivity, which allows for a vast range of chemical transformations. epo.orgsmolecule.com

In advanced chemical research, the ketone moiety is a versatile reaction center. epo.org It readily undergoes nucleophilic addition reactions, a consequence of the polarity of the carbonyl group which renders the carbonyl carbon electrophilic. byjus.comuc.edu This reactivity is harnessed in a multitude of synthetic strategies, including the formation of carbon-carbon bonds through reactions with organometallic reagents like Grignard reagents. smolecule.com Furthermore, the alpha-carbon adjacent to the carbonyl group exhibits enhanced acidity, enabling a host of reactions such as enolate formation, aldol (B89426) condensations, and alpha-halogenation.

The photochemistry of ketones is another significant area of research. thegoodscentscompany.comnih.gov Upon photoexcitation, ketones can undergo various reactions, including Norrish Type I (alpha-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions. royalsocietypublishing.org These photochemical pathways have been extensively studied and utilized in the synthesis of complex molecules and the development of photoremovable protecting groups. royalsocietypublishing.orgnih.gov The ongoing development of catalytic methods for ketone synthesis and their transformations continues to be a major focus, aiming for more efficient, selective, and environmentally benign chemical processes. epo.org

Detailed Research Findings on 3'-iso-Propylbutyrophenone

Specific research findings for the chemical compound this compound are not extensively documented in publicly available scientific literature. However, based on the general principles of organic chemistry and the known reactivity of related substituted butyrophenones, we can infer its likely synthetic route and some of its chemical characteristics.

Synthesis of this compound

The most probable method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. smolecule.com This would involve the reaction of isopropylbenzene (cumene) with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsmolecule.com The isopropyl group on the benzene ring is an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the acylation would be expected to yield a mixture of the ortho- (2'-), meta- (3'-), and para- (4'-) isomers. The steric hindrance from the bulky isopropyl group might influence the isomeric ratio, potentially favoring the para- and meta-substituted products over the more sterically hindered ortho-product.

Physicochemical Properties

The precise physicochemical properties of this compound have not been experimentally detailed in readily accessible literature. However, based on its structure, some general properties can be predicted. It is expected to be a liquid or a low-melting solid at room temperature, similar to other butyrophenone derivatives. wikipedia.org As an aromatic ketone, it would likely exhibit poor solubility in water but good solubility in common organic solvents. Spectroscopic data, which is crucial for its characterization, would show characteristic signals. In its ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the isopropyl group protons, and the protons of the butyryl chain. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the isopropyl and butyryl substituents), and the aliphatic carbons of the isopropyl and butyryl groups. cdnsciencepub.com

Research Applications

There is a lack of specific research articles detailing the applications of this compound. However, the broader class of substituted butyrophenones has been extensively investigated for their pharmacological properties, particularly as antipsychotic and antiemetic agents. wikipedia.org It is plausible that this compound could be synthesized as part of a chemical library for screening in drug discovery programs. The photochemical behavior of butyrophenones with alkyl substituents has also been a subject of study, focusing on reactions like Norrish Type II elimination and cyclization. researchgate.netthegoodscentscompany.comnih.gov Therefore, this compound could potentially be a substrate in studies investigating the influence of ortho-, meta-, and para-alkyl substituents on photochemical reaction pathways.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₁₃H₁₈O | Based on its chemical name and structure. |

| Molecular Weight | 190.28 g/mol | Calculated from the molecular formula. |

| Physical State | Liquid or low-melting solid | Analogy to other butyrophenone derivatives. wikipedia.org |

| Solubility | Poor in water; soluble in organic solvents | General characteristic of aromatic ketones. |

| Synthesis Method | Friedel-Crafts acylation of cumene | Common method for synthesizing aryl ketones. byjus.comsmolecule.com |

| Potential Research Area | Pharmaceutical screening, photochemistry | Based on research on related butyrophenones. wikipedia.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-13(14)12-8-5-7-11(9-12)10(2)3/h5,7-10H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGZSKTQBMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 3 Iso Propylbutyrophenone

Reaction Mechanism Studies of Ketone Formation

The synthesis of ketones like 3'-iso-propylbutyrophenone can be achieved through various modern organic chemistry methodologies. Understanding the underlying mechanisms of these reactions is fundamental for optimizing reaction conditions and expanding their scope.

Investigation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, including the synthesis of ketones. acs.org The Suzuki-Miyaura coupling, for instance, can be adapted for ketone synthesis from acyl halides or esters and organoboron compounds. acs.orgorganic-chemistry.org The general catalytic cycle for such a transformation, which would be applicable to the synthesis of this compound, involves a sequence of elementary steps centered on a palladium catalyst. nih.gov

The catalytic cycle is generally proposed to involve a palladium(0)/palladium(II) cycle. nih.gov The key steps are:

Oxidative Addition : The active palladium(0) catalyst initiates the cycle by reacting with an electrophile, such as an acyl chloride (e.g., 3-isopropylbenzoyl chloride). This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a palladium(II) intermediate.

Transmetalation : In this step, the organic group from the organoboron compound (e.g., a propylboronic acid derivative) is transferred to the palladium(II) center, displacing the halide. This forms a new palladium(II) species containing both organic partners.

Reductive Elimination : This is the final step in which the two organic groups (the acyl and the alkyl groups) are coupled together, forming the desired ketone product (this compound). This process regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. nih.gov

The efficiency and success of this catalytic cycle are influenced by various factors, including the choice of ligands on the palladium catalyst, the solvent, and the base used in the reaction. science.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst adds to the acyl halide, forming a Pd(II) complex. | Acyl-Pd(II)-Halide |

| Transmetalation | The alkyl group from the organoboron reagent replaces the halide on the Pd(II) complex. | Acyl-Pd(II)-Alkyl |

| Reductive Elimination | The acyl and alkyl groups couple to form the ketone, regenerating the Pd(0) catalyst. | Ketone product and Pd(0) |

Radical Relay Mechanisms in Acylation Protocols

Radical-based reactions have emerged as powerful tools for the synthesis of complex molecules. In the context of acylation, radical relay mechanisms offer an alternative to traditional methods. These reactions often involve the generation of a radical species that can then participate in a cascade of events leading to the final product.

One plausible approach involves the generation of an acyl radical from a suitable precursor. This acyl radical can then be trapped by an appropriate radical acceptor. For the synthesis of a butyrophenone (B1668137) derivative, this could involve the coupling of an acyl radical with a propyl radical precursor. N-Heterocyclic carbene (NHC) catalysis combined with photoredox catalysis has been shown to facilitate radical coupling reactions to form ketones. researchgate.net

A general mechanistic pathway could involve:

Acyl Radical Generation : An acyl precursor is converted into an acyl radical through a single-electron transfer process, often mediated by a photocatalyst.

Alkyl Radical Generation : Concurrently, an alkyl radical precursor generates the corresponding alkyl radical.

Radical Coupling : The acyl and alkyl radicals combine to form the ketone product.

This type of radical relay allows for the formation of C-C bonds under mild conditions and can tolerate a wide range of functional groups. researchgate.net

Photochemical Reaction Mechanisms of Butyrophenone Derivatives

Butyrophenone and its derivatives are classic examples used to study fundamental photochemical reactions of ketones. sciepub.comsciepub.com Upon absorption of UV light, these molecules can undergo a variety of transformations, the mechanisms of which are governed by the properties of their excited electronic states.

Examination of Electronic States and Potential Energy Surfaces

The photochemistry of butyrophenone is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). researchgate.net From the S₁ state, the molecule can undergo intersystem crossing (ISC) to an excited triplet state (T₁). researchgate.net The efficiency of this ISC is high in many aromatic ketones. researchgate.net

Computational studies, such as those using the complete-active-space self-consistent field (CASSCF) and density functional theory (DFT) methods, have been instrumental in mapping the potential energy surfaces of these excited states. researchgate.net These studies have revealed the existence of a minimum energy crossing point between the S₁, T₁, and a second triplet state (T₂), which acts as a funnel for efficient intersystem crossing from the S₁ to the T₁ state. researchgate.net The T₁ state is often the key player in the subsequent photochemical reactions of butyrophenones. researchgate.net

| State | Description | Typical Role |

|---|---|---|

| S₀ | Ground Singlet State | Initial state before photoexcitation. |

| S₁ | First Excited Singlet State | Initially populated upon light absorption. |

| T₁ | First Excited Triplet State | Formed via intersystem crossing; key reactive state. |

| T₂ | Second Excited Triplet State | Can act as a relay in the intersystem crossing process. researchgate.net |

Photophysical Processes Leading to Photoreactions

Once in the excited triplet state, butyrophenone derivatives can undergo several competing deactivation pathways. The most prominent of these for butyrophenones are the Norrish Type I and Norrish Type II reactions. researchgate.netrsc.org

Norrish Type I Reaction : This involves the cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). For butyrophenone, this would lead to a benzoyl radical and a propyl radical. rsc.org

Norrish Type II Reaction : This is a characteristic reaction for ketones possessing a γ-hydrogen atom. It proceeds via an intramolecular hydrogen atom transfer (HAT) from the γ-carbon to the carbonyl oxygen. sciepub.comsciepub.com This process forms a 1,4-biradical intermediate. sciepub.com This biradical can then undergo two main reactions:

Fragmentation (Cleavage) : The biradical can cleave to form an enol (acetophenone enol) and an alkene (ethene). The enol then tautomerizes to the more stable ketone (acetophenone). sciepub.com

Yang Cyclization : The biradical can cyclize to form a cyclobutanol (B46151) derivative (1-phenylcyclobutanol). sciepub.com

In addition to these intramolecular processes, intermolecular reactions can also occur. For example, the excited ketone can abstract a hydrogen atom from another molecule, or interact with intermediates formed during the reaction. sciepub.com

Mechanistic Aspects of Photochemical Cyclopropane (B1198618) Group Formation

While the Yang cyclization of butyrophenones leads to four-membered cyclobutanol rings, the formation of three-membered cyclopropane rings through photochemical means is also a known process in organic chemistry, often involving different mechanistic pathways. One such pathway is the Di-π-methane rearrangement, which typically occurs in molecules with two π systems separated by a single sp³-hybridized carbon atom.

Another possibility for cyclopropane formation from related structures involves the reaction of an excited ketone with an alkene in what is known as the Paternò–Büchi reaction, which forms a four-membered oxetane (B1205548) ring. However, specific photochemical reactions of butyrophenone derivatives that directly lead to a cyclopropane are less common than the Norrish Type II pathways. In some contexts, cyclopropanes can be formed from the decomposition of intermediates or through complex multi-step photochemical sequences. For instance, the photochemical reaction of certain olefins in the presence of a sensitizer (B1316253) can lead to [2+1] cycloaddition reactions, but this is not a direct reaction of the butyrophenone moiety itself.

Photoenolization and Diels-Alder Processes of Aryl Ketones

Aryl ketones possessing accessible γ-hydrogens can undergo a characteristic photochemical reaction known as photoenolization. Upon absorption of light, the carbonyl oxygen can abstract a hydrogen atom from the γ-position, leading to the formation of a biradical intermediate. This intermediate can then collapse to form a transient species known as a photoenol or xylylenol. In the case of this compound, the presence of γ-hydrogens on the butyryl chain makes it a candidate for this transformation.

The generally accepted mechanism for the photoenolization of an aryl ketone with γ-hydrogens proceeds as follows:

Excitation: The aryl ketone absorbs a photon, promoting an electron to a higher energy state (n → π* transition), typically forming a triplet state.

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain, forming a 1,4-biradical.

Enol Formation: The biradical subsequently rearranges to form a conjugated dienol, the photoenol. This process involves the formation of a new double bond and an enol moiety.

| Step | Description | Intermediate/Product |

| 1 | Photoexcitation of this compound | Excited triplet state |

| 2 | Intramolecular γ-hydrogen abstraction | 1,4-biradical |

| 3 | Rearrangement to photoenol | Photoenol (a substituted xylylenol) |

| 4 | [4+2] Cycloaddition with a dienophile | Diels-Alder adduct |

Reactivity of the Carbonyl Moiety in this compound

The carbonyl group is a central feature of this compound, dictating much of its chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org For this compound, the reactivity of the carbonyl group towards nucleophiles is influenced by both steric and electronic factors.

The presence of the 3'-isopropyl group on the aromatic ring and the propyl group of the butyrophenone chain can exert some steric hindrance around the carbonyl group, potentially slowing the rate of nucleophilic attack compared to less substituted aryl ketones. libretexts.org However, the carbonyl group remains a reactive site for a variety of nucleophiles.

Examples of Nucleophilic Addition Reactions:

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Organometallic reagents | Grignard reagents (R-MgBr) | Tertiary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water | Acid or base catalysis | Gem-diol (hydrate) |

| Alcohols | Acid catalysis | Acetal/Ketal |

Ketones that possess α-hydrogens, such as this compound, can be deprotonated at the α-carbon to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. The formation of the enolate is a critical step in many carbon-carbon bond-forming reactions.

Once formed, the enolate of this compound can act as a nucleophile and react with an electrophile, such as an alkyl halide, in an α-alkylation reaction. This reaction results in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. The choice of base is crucial in enolate formation; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation.

The regioselectivity of enolate formation can be an important consideration. For this compound, deprotonation can occur at the α-carbon bearing two hydrogens. The resulting enolate can then be alkylated.

| Step | Description | Reactants | Product |

| 1 | Enolate Formation | This compound, Strong base (e.g., LDA) | Lithium enolate |

| 2 | Nucleophilic Attack | Lithium enolate, Alkyl halide (R-X) | α-Alkylated this compound |

The enolate of this compound can participate in several important conjugate addition and condensation reactions.

Michael Addition: The enolate can act as a Michael donor and add to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition reaction. wikipedia.orgyoutube.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds.

Robinson Annulation: The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgbyjus.com The enolate of this compound could, in principle, be used as the nucleophilic partner in a Robinson annulation sequence. The initial Michael addition to an α,β-unsaturated ketone would be followed by an intramolecular aldol condensation of the resulting 1,5-diketone to yield a cyclohexenone derivative. masterorganicchemistry.com

Aldol Reactions: An aldol reaction involves the nucleophilic addition of an enolate to the carbonyl group of another molecule, which can be an aldehyde or another ketone. libretexts.orgmsu.edu The enolate of this compound can react with an aldehyde or ketone to form a β-hydroxy ketone (an aldol addition product). This product can sometimes undergo dehydration to form an α,β-unsaturated ketone (an aldol condensation product). uoc.gr

| Reaction | Description | Key Intermediates | Product Type |

| Michael Addition | 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl. | Enolate, α,β-unsaturated carbonyl | 1,5-dicarbonyl compound |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. wikipedia.org | Enolate, 1,5-diketone | Substituted cyclohexenone |

| Aldol Reaction | Nucleophilic addition of the enolate to a carbonyl group. libretexts.org | Enolate, Aldehyde/Ketone | β-hydroxy ketone |

Spectroscopic Investigations of 3 Iso Propylbutyrophenone

Vibrational Spectroscopy Applications

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the quantized vibrational energy levels of a molecule. It is a powerful non-destructive method for identifying functional groups and providing a molecular fingerprint. researchgate.net

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. pressbooks.pub The absorption of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending. vscht.cz The IR spectrum of 3'-iso-propylbutyrophenone is expected to display characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the carbonyl group, and the alkyl chains.

Key expected absorptions for this compound include:

Aromatic C-H Stretch: Aromatic compounds typically show C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The butyl and isopropyl groups will exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ketone functional group is expected in the region of 1675-1695 cm⁻¹ for an aromatic ketone. uniroma1.it

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. uniroma1.it

C-H Bending Vibrations: Bending vibrations for the alkyl groups (scissoring, rocking) are expected in the 1350-1470 cm⁻¹ range. libretexts.org Out-of-plane bending for the substituted aromatic ring provides information on the substitution pattern.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3010-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Aromatic Ketone C=O | Stretch | 1675-1695 | Strong |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium to Strong |

| Alkyl C-H | Bend | 1350-1470 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690-840 | Strong |

This table is based on typical values for the respective functional groups. pressbooks.publibretexts.orguniroma1.it

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. olemiss.edu It is based on the inelastic scattering of monochromatic light, known as the Raman effect. horiba.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. olemiss.edu

For this compound, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene (B151609) ring often produces a strong and sharp Raman signal.

C=C and C=O Bonds: While the C=O stretch is strong in both IR and Raman, the C=C bonds of the aromatic ring are often more prominent in the Raman spectrum.

Alkyl Framework: The C-C bond vibrations within the alkyl chains, which are often weak in the IR spectrum, can be observed using Raman spectroscopy.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. olemiss.edu

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | ~3060 | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Aromatic Ketone C=O | Stretch | 1670-1690 | Medium |

| Aromatic C=C | Ring Stretch / Breathing | 1580-1610 / ~1000 | Strong |

| C-C Alkyl | Stretch | 800-1200 | Medium |

This table is based on typical values for related compounds like propylene and iso-butane. ias.ac.in

Near-Infrared (NIR) spectroscopy covers the region from approximately 800 to 2500 nm (12,500 to 4,000 cm⁻¹). frontiersin.org The absorptions in this region are not due to fundamental molecular vibrations but rather to their overtones and combination bands. frontiersin.org These bands are typically much broader and weaker than the fundamental bands observed in the mid-infrared region.

For a molecule like this compound, the NIR spectrum would primarily show broad bands related to C-H, O-H (if any impurities are present), and N-H overtones. While NIR is often used for quantitative analysis in bulk materials rather than for detailed structural elucidation, it can provide information on the types of C-H bonds present (aromatic vs. aliphatic). frontiersin.orgspectrabase.com The analysis often relies on chemometric methods to correlate the subtle spectral variations with sample properties. frontiersin.org

Electronic Spectroscopy and Chromophore Analysis

Electronic spectroscopy involves the absorption of ultraviolet (UV) or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org This technique is used to study molecules containing chromophores—groups of atoms responsible for light absorption. uzh.ch

In this compound, the primary chromophore is the phenyl ketone moiety (C₆H₄-C=O). UV-Vis spectroscopy can identify two main types of electronic transitions associated with this group:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. For conjugated systems like aromatic ketones, these transitions occur at longer wavelengths compared to non-conjugated systems. libretexts.orguomustansiriyah.edu.iq

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are characteristically much weaker in intensity. uzh.ch

The presence of the alkyl substituents (isopropyl and butyl groups) on the aromatic ring acts as auxochromes, which can cause a slight shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted butyrophenone (B1668137).

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 230-260 | High ( > 10,000 M⁻¹cm⁻¹) |

| n → π | 300-330 | Low ( < 1,000 M⁻¹cm⁻¹) |

This table is based on characteristic values for aromatic ketones. libretexts.orguzh.ch

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field aligned with the light path. wikipedia.org It provides detailed information about the electronic structure and symmetry of both ground and excited states. wikipedia.orghindsinstruments.com

While MCD is particularly powerful for studying paramagnetic systems, diamagnetic molecules like this compound also exhibit MCD spectra. illinois.edu The signals for diamagnetic species arise from what is known as a Faraday 'B' term. This term originates from the magnetic field-induced mixing of electronic states. illinois.edu

In the context of a butyrophenone system, an MCD spectrum would show signals corresponding to the electronic transitions observed in the UV-Vis spectrum. However, instead of simple absorption peaks, MCD signals often have a derivative-like shape (bisignate). hindsinstruments.com This feature allows for the deconvolution of overlapping absorption bands that may not be resolved in a standard UV-Vis spectrum, providing more precise information on the energies and symmetries of the electronic states involved in the π → π* and n → π* transitions. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. By observing the behavior of protons (¹H) and carbon-13 (¹³C) isotopes in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

The aromatic region of the spectrum is expected to show signals for the four protons on the substituted benzene ring. The proton at the 2'-position, being ortho to the electron-withdrawing carbonyl group, would appear as a singlet-like signal at a relatively downfield chemical shift. The protons at the 4', 5', and 6'-positions would exhibit complex splitting patterns due to their coupling with each other and with the isopropyl proton.

The aliphatic region would contain signals corresponding to the butyryl and isopropyl groups. The α-methylene protons of the butyryl chain are adjacent to the carbonyl group and are therefore deshielded, appearing as a triplet. The β-methylene protons would appear as a sextet, being coupled to the α-methylene and terminal methyl protons. The terminal methyl group of the butyryl chain would resonate as a triplet. For the isopropyl group, the two equivalent methyl groups would produce a doublet, while the methine proton would appear as a septet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-2', H-4', H-5', H-6') | 7.20 - 7.80 | Multiplet | 4H |

| Isopropyl-CH | 2.90 - 3.10 | Septet | 1H |

| Butyryl-CH₂ (α to C=O) | 2.85 - 3.05 | Triplet | 2H |

| Butyryl-CH₂ | 1.65 - 1.85 | Sextet | 2H |

| Isopropyl-CH₃ | 1.20 - 1.35 | Doublet | 6H |

| Butyryl-CH₃ | 0.90 - 1.05 | Triplet | 3H |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak.

The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, generally above 190 ppm. The aromatic carbons will have distinct signals in the range of 120-140 ppm, with the carbon attached to the carbonyl group (C-1') and the carbon bearing the isopropyl group (C-3') showing different shifts compared to the other aromatic carbons.

The aliphatic carbons of the butyryl and isopropyl groups will resonate in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the carbonyl group and the aromatic ring.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 198.0 - 202.0 |

| Aromatic (C-1') | 135.0 - 139.0 |

| Aromatic (C-3') | 145.0 - 150.0 |

| Aromatic (C-2', C-4', C-5', C-6') | 125.0 - 135.0 |

| Butyryl-CH₂ (α to C=O) | 35.0 - 40.0 |

| Isopropyl-CH | 30.0 - 35.0 |

| Butyryl-CH₂ | 15.0 - 20.0 |

| Isopropyl-CH₃ | 20.0 - 25.0 |

| Butyryl-CH₃ | 10.0 - 15.0 |

Note: The predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy.

To definitively assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the α-methylene and β-methylene protons of the butyryl chain, and between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For example, the signal for the terminal methyl protons of the butyryl group would show a correlation to the signal of the terminal methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the α-methylene protons would show a correlation to the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

For this compound (C₁₃H₁₈O), the molecular weight is 190.28 g/mol . Therefore, the molecular ion peak (M⁺) would be observed at an m/z of 190.

The fragmentation of butyrophenones in a mass spectrometer is characterized by two primary cleavage pathways:

Alpha-Cleavage: This involves the breaking of the bond between the carbonyl group and the alkyl chain. For this compound, this would result in the loss of a propyl radical (•C₃H₇) to form a stable acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen on the alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the loss of a neutral alkene molecule. In this case, the loss of propene (C₃H₆) would be expected.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 148 | [C₉H₁₂O]⁺ | McLafferty Rearrangement (Loss of C₃H₆) |

| 119 | [C₉H₁₁]⁺ | Loss of CO from m/z 147 |

| 91 | [C₇H₇]⁺ | Tropylium ion (further fragmentation) |

Note: The predicted data is based on established fragmentation patterns of butyrophenones.

Computational and Theoretical Chemistry Studies of 3 Iso Propylbutyrophenone

Quantum Chemical Modeling of Molecular Structure

Quantum chemical modeling is a fundamental approach used to predict and understand the three-dimensional arrangement of atoms in a molecule and its various possible conformations.

Ab Initio Calculations

Ab initio (from first principles) calculations are a class of quantum chemistry methods that are based directly on the principles of quantum mechanics, without the inclusion of experimental data. These calculations would, in principle, allow for a highly accurate determination of the molecular structure of 3'-iso-Propylbutyrophenone. Key parameters that could be determined include:

Bond lengths: The equilibrium distances between the centers of bonded atoms.

Bond angles: The angles formed between three connected atoms.

Dihedral angles: The rotational angles between planes defined by sets of four atoms, which are crucial for understanding the molecule's conformational preferences.

No ab initio computational data for this compound is currently available in the surveyed literature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems. It has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost.

A geometry optimization using DFT would seek to find the lowest energy arrangement of the atoms in this compound. This process would yield a detailed three-dimensional model of the molecule in its most stable state. The resulting data would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | Data not available |

| Bond Length (Å) | C-C (isopropyl) | Data not available |

| Bond Angle (°) | C-CO-C | Data not available |

| Dihedral Angle (°) | Phenyl-CO | Data not available |

This table is for illustrative purposes only. No actual calculated data exists in the public domain.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A DFT study would identify the stable conformers of this compound and calculate their relative energies. This would reveal the most likely shapes the molecule adopts and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules. No such analysis for this compound has been found in the literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods can provide valuable descriptors that help in predicting reactivity.

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting how a molecule will react.

A DFT calculation would provide the energies of the HOMO and LUMO for this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. No actual calculated data exists in the public domain.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orgcam.ac.uk ELF analysis provides a chemically intuitive picture of electron pairs, helping to identify covalent bonds, lone pairs, and the core shells of atoms. wikipedia.org It maps regions where the probability of finding a like-spin electron pair is high. wikipedia.org Similarly, LOL, which is based on the kinetic-energy density, offers a clear picture of bonding and non-bonding localized electrons and is particularly effective in distinguishing different types of electron delocalization. rsc.org

For this compound, an ELF and LOL analysis would reveal the electronic structure in detail. The analysis would distinctly show localization basins corresponding to the C-C and C-H sigma bonds in the propyl and isopropyl groups, as well as in the phenyl ring. The C=O double bond of the butyrophenone (B1668137) moiety would be characterized by a distinct, shared-electron basin. Furthermore, basins corresponding to the lone pairs on the carbonyl oxygen atom would be clearly visible.

In the aromatic ring, ELF and LOL are particularly useful for visualizing the delocalized π-electron system, which typically appears as a torus-shaped basin or a series of interconnected basins above and below the plane of the ring. rsc.org The influence of the meta-isopropyl substituent on the aromatic system's electron distribution could be quantitatively assessed by examining the population and shape of these basins.

Illustrative ELF Basin Analysis Data for this compound

| Basin Type | Associated Atoms | Expected Electron Population (e) |

| Core | C (Carbonyl) | ~2.0 |

| Core | O (Carbonyl) | ~2.1 |

| Valence (Lone Pair) | O (Carbonyl) | ~2.5 x 2 |

| Valence (Bond) | C=O | ~3.5 |

| Valence (Bond) | C-C (Aromatic) | ~2.8 - 3.2 |

| Valence (Bond) | C-C (Alkyl) | ~1.9 - 2.1 |

| Valence (Bond) | C-H (Aromatic) | ~1.8 - 2.0 |

| Valence (Bond) | C-H (Alkyl) | ~1.9 - 2.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting and understanding a molecule's reactive behavior, particularly concerning electrophilic and nucleophilic attacks. The MEP map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potential values. researchgate.net

In the case of this compound, the MEP map would prominently feature a region of high negative potential (red) around the carbonyl oxygen atom, attributable to its high electronegativity and the presence of lone pair electrons. This site is therefore the most probable target for electrophilic attack or hydrogen bonding. The hydrogen atoms of the alkyl chains and the aromatic ring would exhibit positive potential (blue or greenish-blue), making them susceptible to interactions with nucleophiles. The aromatic ring itself would show a gradient of potential, with the region of π-electron density generally being slightly negative, influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the isopropyl group.

Representative MEP Values at Key Sites of this compound

| Molecular Site | Expected Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen | -45 to -60 | Strong site for electrophilic attack |

| Carbonyl Carbon | +30 to +45 | Site for nucleophilic attack |

| Aromatic Hydrogens | +10 to +20 | Weak electrophilic sites |

| Alkyl Hydrogens | +5 to +15 | Very weak electrophilic sites |

| Center of Aromatic Ring (π-system) | -10 to -20 | Site for π-stacking interactions |

Fukui Functions for Electrophilic and Nucleophilic Sites

The Fukui function, derived from density functional theory (DFT), is a powerful reactivity indicator that describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It allows for the precise identification of the most reactive sites for nucleophilic and electrophilic attack. wikipedia.orgscm.com The function is typically condensed to atomic centers to provide a set of numerical indices.

f+ : Indicates the propensity of an atomic site to accept an electron (nucleophilic attack). A higher value points to a more electrophilic site. schrodinger.com

f- : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more nucleophilic site. schrodinger.com

f0 : The average of f+ and f-, indicating a site's tendency for radical attack.

For this compound, Fukui function analysis would quantify the reactivity of each atom. The carbonyl carbon is expected to have the highest f+ value, confirming it as the primary site for nucleophilic attack. The carbonyl oxygen, conversely, would possess a high f- value, marking it as a primary nucleophilic center. Within the aromatic ring, the ortho and para positions relative to the acyl group would show higher f+ values due to its electron-withdrawing resonance effect, making them more susceptible to nucleophilic attack than the meta position where the isopropyl group resides.

Hypothetical Condensed Fukui Function Indices (f+) for this compound

| Atom | Atom Number (Illustrative) | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| Carbonyl Carbon | C7 | 0.185 | 0.045 |

| Carbonyl Oxygen | O1 | 0.095 | 0.150 |

| Aromatic C1' (ipso) | C1 | 0.060 | 0.050 |

| Aromatic C2' (ortho) | C2 | 0.110 | 0.070 |

| Aromatic C3' (meta) | C3 | 0.055 | 0.085 |

| Aromatic C4' (para) | C4 | 0.125 | 0.075 |

| Aromatic C5' (meta) | C5 | 0.058 | 0.080 |

| Aromatic C6' (ortho) | C6 | 0.105 | 0.065 |

Theoretical Studies of Reaction Pathways and Energetics

Potential Energy Surface Scans for Reaction Intermediates and Transition States

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically changing specific geometric parameters, such as bond lengths or dihedral angles (known as reaction coordinates), a PES scan can map the pathway of a chemical reaction. uni-muenchen.de This allows for the identification of energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. joaquinbarroso.com

A theoretical study of this compound could involve a PES scan for a reaction such as the nucleophilic addition of a hydride ion (H-) to the carbonyl group. The reaction coordinate would be the distance between the incoming hydride and the carbonyl carbon. The scan would start with the reactants far apart, and as the distance decreases, the energy of the system would change, rising to a maximum at the transition state before falling to a minimum corresponding to the tetrahedral alkoxide intermediate. This analysis provides crucial information about the reaction's activation energy and the geometry of the transition state.

Illustrative Energy Profile for Hydride Addition to this compound

| Reaction Coordinate (C-H distance, Å) | Relative Energy (kcal/mol) | Description |

| 3.5 | 0.0 | Reactants |

| 2.5 | 5.2 | Approach |

| 2.0 | 12.5 | Transition State |

| 1.5 | -8.0 | Intermediate Formation |

| 1.1 | -15.0 | Product (Alkoxide Intermediate) |

Computational Thermochemistry of Butyrophenone Derivatives

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (ΔGf°) using quantum mechanical methods. These calculations are vital for predicting the stability of molecules and the energetics of chemical reactions. High-accuracy methods like G3 or CBS-QB3 are often employed for reliable thermochemical predictions. chemrxiv.org

A computational study on butyrophenone and its derivatives, including this compound, would provide a valuable database of their thermochemical properties. By calculating the enthalpy of formation, one can compare the relative stabilities of different isomers. For instance, the stability of this compound could be compared to its 2'- and 4'- isomers. These calculations would show that steric hindrance and electronic effects from the substituent's position on the phenyl ring lead to subtle but significant differences in thermodynamic stability.

Comparative Calculated Enthalpy of Formation for Butyrophenone Derivatives (Gas Phase)

| Compound | Method | Calculated ΔHf° (kJ/mol) |

| Butyrophenone | G3//B3LYP | -135.8 |

| 4'-Methylbutyrophenone | G3//B3LYP | -168.2 |

| 4'-iso-Propylbutyrophenone | G3//B3LYP | -205.4 |

| This compound | G3//B3LYP | -202.1 |

Spectroscopic Property Prediction and Simulation

Quantum chemistry provides a powerful framework for predicting and interpreting various types of molecular spectra. acs.orgnih.gov By calculating properties like vibrational frequencies, nuclear magnetic shielding tensors, and electronic transition energies, computational methods can generate theoretical spectra that aid in the identification and characterization of molecules. researchgate.net

For this compound, DFT calculations could predict its infrared (IR) spectrum. The calculation of harmonic vibrational frequencies would identify the characteristic stretching and bending modes. For example, a strong absorption band corresponding to the C=O stretch would be predicted, typically in the range of 1680-1700 cm⁻¹. The various C-H stretching modes of the aromatic and aliphatic parts of the molecule would also be calculated, along with the complex fingerprint region. These theoretical predictions are crucial for assigning peaks in an experimental spectrum and for understanding how the molecular structure gives rise to its specific spectroscopic signature. yukiozaki.com

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2870 - 2960 | Strong |

| C=O Stretch | Ketone C=O | 1685 | Very Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1580 - 1600 | Strong |

| C-H Bend (Aliphatic) | Alkyl C-H | 1370 - 1465 | Medium |

| C-CO-C Bend | Ketone Backbone | 1100 - 1250 | Medium |

Computational Vibrational Spectroscopy (IR and Raman)

Computational vibrational analysis is a cornerstone technique for interpreting and assigning experimental Infrared (IR) and Raman spectra. arxiv.orgcore.ac.ukarxiv.org For a molecule like this compound, this process typically involves geometry optimization of the molecule's ground state using DFT methods, commonly with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, the vibrational frequencies are calculated, which correspond to the normal modes of vibration of the molecule.

These theoretical calculations provide a set of vibrational frequencies and their corresponding intensities for both IR and Raman activity. A crucial part of the analysis is the detailed assignment of these calculated modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups. This is often accomplished through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov

Detailed Research Findings from a Related Compound

To illustrate the expected results for this compound, we can refer to a detailed computational and experimental study on a related butanone derivative, 4-(6-methoxynaphthalen-2-yl) butan-2-one. nih.gov This study employed the B3LYP/6-311++G(d,p) level of theory to calculate the vibrational spectra. The findings provide a template for the types of vibrational modes that would be characteristic of an aromatic ketone with an alkyl side chain.

Key vibrational assignments expected for this compound, based on analogy, would include:

C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of ketones and is expected to appear as a strong band.

Aromatic C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Symmetric and asymmetric stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butyl and isopropyl substituents.

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene ring typically appear in a characteristic region of the spectrum.

Bending and Rocking Modes: Various C-H bending (scissoring, wagging, twisting) and rocking modes for the aliphatic side chains.

The following table presents a selection of calculated vibrational frequencies and their assignments for the related compound, 4-(6-methoxynaphthalen-2-yl) butan-2-one, which serves as a representative example of the data that would be generated for this compound. nih.gov

| Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution %) |

| 1725 | High | Medium | C=O stretching (85%) |

| 3060 | Medium | High | Aromatic C-H stretching (98%) |

| 2965 | Medium | High | CH₃ asymmetric stretching (95%) |

| 2935 | Medium | High | CH₂ symmetric stretching (94%) |

| 1605 | High | High | Aromatic C-C stretching (70%) |

| 1460 | Medium | Medium | CH₂ scissoring (65%) |

| 1365 | Medium | Medium | CH₃ symmetric bending (60%) |

| 1250 | High | Low | Aromatic C-H in-plane bending (55%) |

| 850 | High | Medium | Aromatic C-H out-of-plane bending (75%) |

Note: The data in this table is derived from a study on 4-(6-methoxynaphthalen-2-yl) butan-2-one and is presented for illustrative purposes to show the type of results obtained from computational vibrational spectroscopy. nih.gov

Electronic Absorption Spectra Prediction (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. iastate.edunih.gov This method predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which is related to the intensity of the spectral band. nih.gov

For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions.

π → π transitions:* These typically have high intensity and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the aromatic ring and the carbonyl group.

n → π transitions:* These involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally lower in energy and have weaker intensity compared to π → π* transitions.

Detailed Research Findings from a Related Compound

Again, using the computational study of 4-(6-methoxynaphthalen-2-yl) butan-2-one as an illustrative example, TD-DFT calculations (at the B3LYP/6-311++G(d,p) level) were performed to predict the UV-Vis spectrum in a solvent (methanol, simulated using the PCM model). nih.gov The analysis involves examining the specific molecular orbitals involved in the primary electronic transitions. For instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often a key contributor to the lowest energy absorption band.

The results for the analogous compound showed major absorption bands predicted by the TD-DFT calculations. nih.gov A similar pattern would be expected for this compound.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 320 | 0.025 | HOMO-1 → LUMO | n → π |

| 285 | 0.550 | HOMO → LUMO | π → π |

| 245 | 0.780 | HOMO-2 → LUMO+1 | π → π* |

Note: The data in this table is derived from a study on 4-(6-methoxynaphthalen-2-yl) butan-2-one and is presented for illustrative purposes to show the type of results obtained from TD-DFT calculations. nih.gov

These computational approaches provide invaluable, atomistically detailed information that complements experimental spectroscopic techniques, allowing for a comprehensive understanding of the chemical and physical properties of this compound.

Advanced Research Applications and Methodological Innovations

Development of Catalytic Systems for Ketone Transformations

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules and more efficient chemical processes. For butyrophenones, the development of novel catalytic systems is crucial for selective transformations and for minimizing the environmental impact of their synthesis.

Catalytic reactions are broadly classified into homogeneous and heterogeneous catalysis, depending on the phase of the catalyst relative to the reactants. flinders.edu.au

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. researchgate.net This often leads to high activity and selectivity because the catalytic sites are well-defined and easily accessible. researchgate.net For butyrophenone (B1668137) synthesis, such as the Friedel-Crafts acylation of isopropylbenzene with butyryl chloride, homogeneous catalysts like aluminum chloride (AlCl₃) are traditionally used. However, these catalysts are often required in stoichiometric amounts and are difficult to separate from the reaction mixture, leading to significant waste. Modern research focuses on developing organometallic complexes that can catalytically promote such reactions under milder conditions. The primary advantage of homogeneous catalysts is the high degree of control over the catalyst's steric and electronic properties through ligand modification. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst with liquid or gas-phase reactants. flinders.edu.au The major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net In the context of producing 3'-iso-propylbutyrophenone, solid acid catalysts like zeolites or supported metal oxides are being investigated as alternatives to traditional Lewis acids for Friedel-Crafts acylation. These solid acids can offer enhanced stability and reusability, contributing to more sustainable processes. mdpi.com While heterogeneous catalysts are generally more stable and easily recyclable, they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. mdpi.com

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity & Selectivity | Generally high | Can be lower |

| Catalyst Separation | Difficult, often expensive | Easy, straightforward |

| Recyclability | Challenging | Generally good |

| Heat & Mass Transfer | Good | Can be limiting |

Recent innovations in catalysis have seen the rise of photocatalysis and electrocatalysis as powerful tools for organic synthesis. These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under very mild conditions.

Photocatalysis: This approach uses light to generate reactive intermediates. In the functionalization of aryl ketones, photoredox catalysis has emerged as a robust technique for forming new carbon-carbon and carbon-heteroatom bonds. msu.edu For instance, the α-arylation of ketones can be achieved under mild, metal-free conditions using visible light. msu.edu This methodology offers a greener alternative to traditional cross-coupling reactions that often require precious metal catalysts and harsh reaction conditions. The direct β-coupling of cyclic ketones with aryl ketones has also been achieved through the synergistic combination of photoredox catalysis and organocatalysis. skpharmteco.com

Electrocatalysis: Electrocatalysis employs an electric current to facilitate reactions. In the context of aryl ketone synthesis, electrochemical methods can be used for various transformations, including C-H functionalization and coupling reactions. Electrosynthesis can reduce the need for chemical oxidants or reductants, thereby minimizing waste. The green synthesis of thiuram disulfides in a microfluidic reactor is an example of how electrosynthesis can lead to a more sustainable process with short reaction times and reduced waste. elveflow.com

Flow Chemistry and Microfluidic Reactors in Butyrophenone Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream, is a paradigm shift from traditional batch processing. mdpi.com Microfluidic reactors, which are small-scale flow devices with channels typically in the sub-millimeter range, offer even greater control over reaction parameters. ufluidix.com

The advantages of flow chemistry and microfluidic reactors for the synthesis of compounds like this compound are numerous:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, leading to faster and more efficient reactions. mdpi.comelveflow.com

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. elveflow.com

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved yields and selectivity. mdpi.com

Scalability: Scaling up a reaction in a flow system can often be achieved by running the system for a longer duration or by using multiple reactors in parallel, a concept known as "scaling out". mdpi.com

Automation: Flow systems are amenable to automation, allowing for high-throughput screening of reaction conditions and process optimization. nih.gov

The synthesis of active pharmaceutical ingredients (APIs) has been significantly improved through the use of multi-step continuous-flow systems. flinders.edu.au For example, the three-step synthesis of ibuprofen (B1674241) from p-xylene (B151628) has been successfully demonstrated in a flow system, showcasing the potential for this technology in the production of complex molecules. researchgate.netnih.gov

Green Chemistry Principles Applied to Ketone Synthesis

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing processes.

One of the core tenets of green chemistry is the reduction or elimination of solvents, which are often a major contributor to chemical waste. Research into solvent-free reaction conditions for ketone synthesis is an active area. For example, solid-state reactions or reactions using supercritical fluids as media can eliminate the need for traditional organic solvents. The use of catalysts that can operate under these conditions is key to the success of such approaches.

The third principle of green chemistry encourages the use of less hazardous chemical syntheses. skpharmteco.com This involves choosing reagents and designing reaction pathways that minimize toxicity to humans and the environment. skpharmteco.com For instance, replacing hazardous reagents like phosgene (B1210022) with less toxic alternatives has been a significant achievement in the green synthesis of polycarbonates. youtube.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. thegoodscentscompany.com A higher atom economy signifies a greener process with less waste generation. The traditional Friedel-Crafts acylation for the synthesis of this compound, while effective, often suffers from poor atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst that is consumed in the reaction and subsequent workup.

The reaction is as follows: C₉H₁₂ (isopropylbenzene) + C₄H₅ClO (butyryl chloride) → C₁₃H₁₈O (this compound) + HCl

In a reaction catalyzed by AlCl₃, the catalyst is typically quenched with water, forming aluminum hydroxide (B78521) and hydrochloric acid as byproducts, which are not incorporated into the final product.

A greener approach would involve a catalytic process where the catalyst is regenerated and reused, leading to a higher atom economy. The ideal synthesis would be an addition reaction where all the atoms of the reactants are incorporated into the product, resulting in 100% atom economy.

| Reactant | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Isopropylbenzene | C₉H₁₂ | 120.19 |

| Butyryl Chloride | C₄H₅ClO | 106.55 |

| Total Reactant Mass | 226.74 | |

| Product | Formula | Molecular Weight (g/mol) |

| This compound | C₁₃H₁₈O | 190.28 |

| Atom Economy (%) | 83.92% |

Calculation: (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 = (190.28 / 226.74) x 100 = 83.92%

This calculation assumes a catalytic process where the catalyst is not consumed. The primary byproduct is hydrochloric acid. Minimizing waste in this process would involve finding a use for the HCl generated or developing a reaction pathway that avoids its formation altogether.

Design of Novel Functional Molecules via Butyrophenone Scaffolds

The butyrophenone framework, characterized by a phenyl ring attached to a four-carbon ketone chain, serves as a versatile scaffold in synthetic chemistry. Beyond its established roles, this structural motif is being explored in advanced materials science and methodology development. The inherent reactivity of the aryl and ketone groups allows for innovative molecular designs, leading to the creation of functional materials and the exploration of new chemical transformations. Researchers are leveraging the butyrophenone core to build complex macromolecular architectures and to challenge conventional limitations in cross-coupling reactions, thereby opening new avenues in materials science and synthetic organic chemistry.

Integration into Advanced Organic Materials (e.g., Poly(aryl-ether-ketone) materials)

Poly(aryl-ether-ketone)s (PAEKs) are a class of high-performance semicrystalline thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The properties of these polymers, such as their glass transition temperature (Tg) and melting temperature (Tm), are intrinsically linked to the molecular structure of their monomeric units, particularly the ratio of flexible ether linkages to rigid ketone moieties and the isomeric substitution pattern on the aromatic rings. mdpi.comkpi.ua

The incorporation of specifically functionalized butyrophenone-derived monomers into a PAEK backbone represents a strategic approach to fine-tune material properties. A monomer based on a this compound structure, for example, would introduce a bulky, aliphatic isopropyl side group onto the polymer chain. This modification can be expected to influence the polymer's macroscopic properties in several ways:

Chain Packing and Crystallinity: The non-polar isopropyl group would increase the free volume between polymer chains, potentially disrupting the regular packing required for high crystallinity. This could lead to a more amorphous polymer with lower Tm but potentially enhanced solubility.

Solubility: The introduction of aliphatic side groups can improve the solubility of rigid-rod polymers in common organic solvents, which is advantageous for processing and film casting. nih.gov

Thermal Properties: The increased chain separation and flexibility imparted by the isopropyl group would likely lower the glass transition temperature (Tg) compared to an unsubstituted equivalent. kpi.ua

Dielectric Constant: Increasing the free volume and introducing non-polar aliphatic groups can lower the dielectric constant of the material, a desirable trait for applications in high-frequency electronics. nih.gov

The synthesis of such a modified polymer would typically proceed via a nucleophilic aromatic substitution polycondensation reaction, where a bisphenol monomer is reacted with an activated dihalide monomer containing the desired side-group functionality. By strategically designing monomers, a wide range of PAEKs with tailored properties can be achieved.

| Property | Standard PEEK (Polyetheretherketone) | Hypothetical Isopropyl-PAEK | Anticipated Effect of Isopropyl Group |

|---|---|---|---|

| Glass Transition Temp. (Tg) | ~143 °C | Lower | Increases chain separation and flexibility. |

| Melting Temp. (Tm) | ~335 °C | Lower | Disrupts crystalline packing. |

| Maximum Crystallinity | ~48% | Lower | Steric hindrance from the bulky side group impedes chain ordering. |

| Solubility in Organic Solvents | Low | Higher | Aliphatic character improves compatibility with common solvents. |

| Dielectric Constant | ~3.2-3.3 | Lower | Increases free volume and introduces non-polar character. |

Exploration of New Reactivity Patterns for Aryl Ketones in Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Historically, these reactions have relied on aryl halides and pseudohalides as electrophilic coupling partners. acs.orgacs.org Aryl ketones, such as this compound, have been underutilized as aryl electrophiles in this context due to the formidable challenge of cleaving the strong, inert C(aryl)–C(acyl) bond. chemrxiv.org

Recent methodological advancements, however, are beginning to unlock the potential of aryl ketones as viable synthons in cross-coupling. A significant innovation is the development of a versatile deacylative cross-coupling strategy. chemrxiv.org This approach circumvents the difficulty of direct C–C bond cleavage by transforming the ketone into a more reactive intermediate in a one-pot process. The cornerstone of this strategy is the conversion of the aromatic ketone into an aromatic ester through sequential Claisen and regioselective retro-Claisen condensations. The resulting ester is then readily engaged by various nucleophiles in a transition-metal-catalyzed coupling reaction. chemrxiv.org

This novel one-pot, two-step sequence effectively utilizes aromatic ketones as versatile aryl electrophiles, expanding the toolkit for constructing complex aromatic compounds. The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, accommodating a range of aryl ketones and nucleophilic partners. This reactivity pattern represents a paradigm shift, turning a traditionally stable functional group into a reactive handle for molecular construction.

| Aryl Ketone Example | Nucleophile | Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| Acetophenone | Phenylboronic acid | Pd(OAc)2 / SPhos | Biphenyl | 92% |

| 4-Methoxyacetophenone | 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos | 4-Methoxy-4'-methylbiphenyl | 94% |

| Benzophenone | Phenylboronic acid | Pd(OAc)2 / SPhos | Biphenyl | 85% |

| Acetophenone | Indole | Pd(OAc)2 / Xantphos | N-Phenylindole | 80% |

| 4-Fluoroacetophenone | 4-tert-Butylthiophenol | Pd2(dba)3 / Xantphos | 4-tert-Butylphenyl 4-fluorophenyl sulfide | 92% |

| Propiophenone | Phenylboronic acid | Pd(OAc)2 / SPhos | Biphenyl | 89% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3'-iso-Propylbutyrophenone, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or ketone alkylation. To optimize yield, vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvent polarity (toluene vs. dichloromethane), and temperature gradients (e.g., 80–120°C). Monitor intermediates via thin-layer chromatography (TLC) and characterize products using NMR (¹H/¹³C) and GC-MS to confirm purity .

Q. How can researchers validate the structural integrity of this compound derivatives during functionalization?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Compare coupling constants (e.g., J-values for aromatic protons) to reference spectra.

- FT-IR : Track carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to confirm ketone stability.

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and substituent positioning .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?